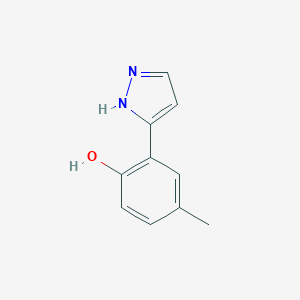

3-(2-Hydroxy-5-methylphenyl)pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOTULBCYDISHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40425657 | |

| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57148-86-4 | |

| Record name | 3-(2-Hydroxy-5-methylphenyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40425657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57148-86-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-(2-Hydroxy-5-methylphenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxy-5-methylphenyl)pyrazole is a versatile heterocyclic organic compound featuring a pyrazole ring linked to a 4-methylphenol substituent. This unique structure imparts a range of valuable chemical and biological properties, making it a significant molecule in medicinal chemistry and materials science. Its scaffold is found in various compounds explored for therapeutic applications, notably as an intermediate in the synthesis of bioactive molecules.[1] The presence of both a phenolic hydroxyl group and a pyrazole moiety allows for diverse chemical modifications and interactions with biological targets.

This compound has garnered attention for its potential anti-inflammatory, analgesic, and antioxidant properties.[1] In the agrochemical sector, it serves as a key component in the development of novel herbicides and fungicides.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, characterization, and potential biological activities, offering a technical resource for professionals in research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [1][2][3] |

| Molecular Weight | 174.2 g/mol | [1][2][3] |

| CAS Number | 57148-86-4 | [1][2][3] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 102-108 °C | [1][2][4] |

| Purity (GC) | ≥ 99% | [1] |

| XlogP (Predicted) | 1.9 | [5] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Characterization Workflow

The synthesis of this compound typically follows established methods for pyrazole ring formation, such as the Knorr pyrazole synthesis or condensation reactions involving α,β-unsaturated ketones. A general workflow from synthesis to characterization is outlined below.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of pyrazole derivatives are crucial for reproducible research. The following sections provide standard experimental protocols.

General Synthesis via Chalcone Intermediate

The synthesis of pyrazole derivatives is often achieved through the cyclization of an α,β-unsaturated ketone (chalcone) with hydrazine hydrate.[6][7]

Step 1: Synthesis of the Chalcone Intermediate

-

Dissolve the starting acetophenone derivative (e.g., 1-(2-hydroxy-5-methylphenyl)ethanone) and an appropriate aldehyde in ethanol.

-

Add a catalytic amount of a base, such as aqueous sodium hydroxide, to the mixture.[8]

-

Stir the reaction mixture at room temperature for several hours until completion, monitored by Thin-Layer Chromatography (TLC).[8]

-

Pour the reaction mixture into cold water and neutralize with a dilute acid (e.g., HCl) to precipitate the chalcone.[9]

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.

Step 2: Synthesis of the Pyrazole

-

Reflux a mixture of the synthesized chalcone and hydrazine hydrate in a solvent such as ethanol or acetic acid for 4-6 hours.[8]

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture. The product may precipitate upon cooling or after pouring the mixture into ice-water.

-

Filter the resulting solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from ethanol to obtain the pure this compound.[9]

Characterization Protocols

a. Melting Point Determination The melting point is determined using a digital capillary melting point apparatus.[9]

-

A small amount of the dried, crystalline sample is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is increased at a controlled rate (e.g., 1-2 °C/min).

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.[10]

b. Thin-Layer Chromatography (TLC) TLC is used to monitor the progress of reactions and assess the purity of the product.

-

A small spot of the reaction mixture or dissolved sample is applied to a silica gel-coated TLC plate.

-

The plate is developed in a sealed chamber containing an appropriate solvent system (mobile phase).

-

After the solvent front has moved up the plate, the plate is removed, dried, and visualized under UV light or by staining.

-

The retention factor (Rf) is calculated to identify components.

c. Spectroscopic Analysis

-

FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. The solid sample is typically analyzed using a KBr pellet or an ATR accessory to identify characteristic functional group vibrations.[9][11]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[11] The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and tetramethylsilane (TMS) is used as an internal standard.[11]

-

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC/MS/MS).[9] This confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

Potential Biological Activity and Signaling Pathway

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory effects.[12][13][14] Many non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core, such as celecoxib, function by inhibiting cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory signaling pathway that converts arachidonic acid into prostaglandins.

Caption: Potential anti-inflammatory mechanism via inhibition of the COX pathway.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and promising biological activities.[1] This technical guide provides essential data on its physicochemical properties and outlines standard protocols for its synthesis and characterization, serving as a valuable resource for researchers in drug discovery and chemical synthesis. Further investigation into its specific mechanisms of action and optimization of its structure could lead to the development of new therapeutic agents and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 57148-86-4 | FH54305 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. PubChemLite - this compound (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 3-(2-Hydroxy-5-methylphenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a detailed, plausible synthetic protocol for 3-(2-Hydroxy-5-methylphenyl)pyrazole, also known as 4-methyl-2-(1H-pyrazol-5-yl)phenol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the chemical characteristics and synthesis of this pyrazole derivative.

Core Molecular Structure and Properties

This compound possesses a molecular structure characterized by a pyrazole ring attached to a 2-hydroxy-5-methylphenyl group. The presence of both a phenolic hydroxyl group and a pyrazole moiety makes this compound an interesting candidate for various applications, including as a ligand in coordination chemistry and as a scaffold in the design of bioactive molecules.[1]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57148-86-4 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.20 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 105 °C | [1] |

| SMILES | Cc1cc(c(O)cc1)c2cc[nH]n2 | [1] |

| InChI | InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,13H,1H3,(H,11,12) | [2] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of pyrazoles from chalcones, which is a common and effective strategy for this class of compounds.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Materials and Methods

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and apparatus (round-bottom flasks, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

Step 1: Synthesis of the Intermediate Chalcone (1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one)

-

In a 100 mL round-bottom flask, combine 2'-hydroxy-5'-methylacetophenone (10 mmol) and dimethylformamide dimethyl acetal (DMF-DMA) (15 mmol).

-

Heat the reaction mixture at 120 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. The excess DMF-DMA and byproducts are removed under reduced pressure to yield the crude intermediate chalcone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

To the flask containing the crude chalcone from Step 1, add glacial acetic acid (20 mL) as the solvent.

-

To this solution, add hydrazine hydrate (12 mmol) dropwise with stirring.

-

After the addition is complete, fit the flask with a condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

A solid precipitate will form. Collect the crude product by vacuum filtration and wash it with cold water.

Step 3: Purification

-

The crude solid is purified by recrystallization from an ethanol/water mixture.

-

Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until turbidity persists.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the pure crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~12.5 (s, 1H): This broad singlet corresponds to the pyrazole N-H proton.

-

~9.5 (s, 1H): This singlet is attributed to the phenolic O-H proton.

-

~7.5-7.0 (m, 3H): These signals represent the aromatic protons of the phenyl ring.

-

~6.8 (d, 1H): This doublet corresponds to one of the pyrazole ring protons.

-

~6.5 (d, 1H): This doublet corresponds to the other pyrazole ring proton.

-

~2.2 (s, 3H): This singlet is assigned to the methyl group protons on the phenyl ring.

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~155.0: Phenolic C-O

-

~145.0, ~130.0: Quaternary carbons of the pyrazole ring.

-

~130.0 - ~115.0: Aromatic carbons of the phenyl ring.

-

~105.0: C-H of the pyrazole ring.

-

~20.0: Methyl carbon.

FTIR (KBr, cm⁻¹):

-

~3400-3200 (broad): O-H and N-H stretching vibrations.

-

~3100-3000: Aromatic C-H stretching.

-

~1600, ~1500: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

-

~1250: C-O stretching of the phenol.

Mass Spectrometry (EI):

-

m/z 174 (M⁺): Molecular ion peak.

-

Fragment ions: Corresponding to the loss of small molecules like N₂, CO, and cleavage of the pyrazole and phenyl rings.

Molecular Structure Diagram

Caption: 2D structure of this compound.

This guide provides a foundational understanding of the molecular structure and a practical synthetic approach for this compound. The provided data and protocols are based on established chemical principles and data from closely related compounds, offering a strong starting point for further research and development.

References

biological activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole derivatives

An In-depth Technical Guide on the Biological Activity of 3-(2-Hydroxy-5-methylphenyl)pyrazole Derivatives

Executive Summary: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and bioactive compounds.[1][2] This document provides a comprehensive technical overview of the synthesis and biological activities of a specific subclass: this compound derivatives. These compounds have demonstrated notable potential, particularly as antimicrobial agents. This guide details the synthetic pathways, presents available quantitative biological data in structured tables, and provides standardized experimental protocols for their evaluation. Visual workflows and diagrams are included to illustrate key processes, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts significant pharmacological versatility.[1][3] Their derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and analgesic properties.[2][4][5] The presence of the pyrazole moiety in blockbuster drugs like Celecoxib (an anti-inflammatory agent) highlights its importance as a "privileged structure" in drug design.[1][6]

The specific focus of this guide, the this compound scaffold, combines the robust pyrazole core with a substituted phenolic ring. This combination is of particular interest as the hydroxyl and methyl groups can modulate the compound's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby influencing its interaction with biological targets. This document consolidates the available scientific information on these derivatives to facilitate further research and development.

Synthesis of this compound Derivatives

The primary synthetic route to this class of pyrazoles involves a multi-step process beginning with the synthesis of an intermediate chalcone, followed by a cyclization reaction with a hydrazine derivative.

General Synthesis Pathway

The synthesis typically starts with a Claisen-Schmidt condensation of 2-hydroxy-5-methyl acetophenone with an appropriate aromatic aldehyde in the presence of a base like sodium hydroxide to yield a chalcone (an α,β-unsaturated ketone).[7] This chalcone intermediate is then reacted with hydrazine hydrate in a solvent such as ethanol, leading to a cyclization reaction that forms the pyrazoline ring.[7] Subsequent derivatives can be formed by reacting the pyrazoline with reagents like acetic acid or benzoyl chloride.[7]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anitmicrobial Activities of 3-( 2-Hydroxy-3-Substituted-5-Methyl Phenyl)-5-(3,4-Methylenedioxyphenyl)-2-Pyrazolines and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

The Versatility of the Pyrazole Scaffold: A Technical Guide to Substituted Pyrazoles and Their Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry, agriculture, and materials science. Its unique structural features and synthetic accessibility have led to the development of a vast array of substituted pyrazoles with diverse and potent activities. This technical guide provides an in-depth exploration of the core applications of substituted pyrazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms and workflows to support researchers in their scientific endeavors.

Medicinal Applications: Targeting Disease with Precision

Substituted pyrazoles have emerged as privileged scaffolds in drug discovery, leading to the development of numerous therapeutic agents. Their ability to interact with a wide range of biological targets has made them invaluable in the fight against various diseases, from inflammation and cancer to microbial infections.

Anti-inflammatory Activity: The Legacy of COX-2 Inhibition

One of the most well-known applications of substituted pyrazoles is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, revolutionized the treatment of inflammatory disorders by selectively targeting COX-2, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Selected Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |

| Celecoxib | 15 | 0.04 | 375 |

| SC-558 | 10 | 0.0013 | 7692 |

| 4-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 8.25 | 0.05 | 165 |

Signaling Pathway: Celecoxib and the Arachidonic Acid Cascade

The anti-inflammatory action of Celecoxib stems from its inhibition of COX-2, a key enzyme in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain.

An In-depth Technical Guide to 3-(2-Hydroxy-5-methylphenyl)pyrazole: Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 3-(2-Hydroxy-5-methylphenyl)pyrazole (CAS No: 57148-86-4). While this specific pyrazole derivative is not extensively studied, this document consolidates information on its synthesis, based on established methods for analogous compounds, and explores its potential biological activities by drawing parallels with structurally related pyrazole derivatives. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this and similar pyrazole-based compounds.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3][4] The pyrazole scaffold is a key pharmacophore in numerous clinically approved drugs, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][5][6] The subject of this review, this compound, combines the versatile pyrazole ring with a substituted phenolic moiety, a structural motif known to contribute to various biological interactions. This guide will delve into the synthetic pathways to access this molecule and survey the biological landscape of closely related analogues to infer its potential therapeutic applications.

Synthesis of this compound

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

General Experimental Protocol for the Synthesis of 3(5)-(2-Hydroxyaryl)pyrazoles from Chromones

The following is a generalized experimental protocol based on literature procedures for similar compounds.[8][9] Note: This is a representative protocol and would require optimization for the specific synthesis of this compound.

Materials:

-

6-Methylchromone

-

Hydrazine hydrate (80% or 99%)

-

Ethanol or other suitable solvent

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

A solution of 6-methylchromone (1 equivalent) is prepared in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Hydrazine hydrate (an excess, typically 3-10 equivalents) is added to the solution.

-

A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux and maintained at that temperature for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting crude product is then purified. Purification methods may include recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography on silica gel.

Characterization:

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H and N-H stretches.

-

Melting Point: The melting point of this compound is reported to be 105 °C.

Potential Biological Activities

Direct biological data for this compound is scarce in the public domain. However, by examining the activities of structurally similar pyrazole derivatives, we can infer its potential therapeutic applications.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated significant anticancer activity against a variety of cancer cell lines.[10][11][12] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast Cancer) | 14.97 µM (24h), 6.45 µM (48h) | [13] |

| Pyrazole-based benzene sulfonamides (Compound P25) | A431 (Skin cancer) | 3.7 µM | [14] |

| Pyrazole-based benzene sulfonamides (Compound P25) | SKMEL-28 (Melanoma) | 7.6 µM | [14] |

| Pyrazole-based benzene sulfonamides (Compound P25) | SCC-12 (Skin cancer) | 12.2 µM | [14] |

| Pyrazole-based benzene sulfonamides (Compound P25) | A375 (Melanoma) | 14.3 µM | [14] |

Potential Anticancer Mechanism of Action:

One of the proposed mechanisms for the anticancer activity of some pyrazole derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[13]

Caption: Potential ROS-mediated apoptosis by pyrazole derivatives.

Anti-inflammatory Activity

The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs, most notably the selective COX-2 inhibitor, Celecoxib.[1][5] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][5]

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target | IC50 Value(s) | Reference(s) |

| Diarylpyrazole derivatives | COX-2 | 0.017 - 0.098 µM | [15] |

| Thymol-pyrazole hybrids | COX-2 / 5-LOX | Dual inhibition reported | [16] |

| Pyrazoline derivative (Compound 2g) | Lipoxygenase (LOX) | 80 µM | [5] |

Potential Anti-inflammatory Signaling Pathway:

The primary mechanism involves the inhibition of the arachidonic acid cascade.

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[9][17][18]

Table 3: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Microorganism(s) | MIC Value(s) | Reference(s) |

| 5-Aryl-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochloride | S. aureus, E. faecalis | 7.8 µg/mL | [19] |

| 5-amino functionalized pyrazoles (Compounds 3c and 4b) | Staphylococcus genus (MDR) | 32-64 µg/mL | [18] |

| 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenols | S. aureus, E. coli, C. albicans, A. fumigates | Significant activity reported | [9] |

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is prepared and added to each well.

-

Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents an intriguing, yet understudied, member of the vast pyrazole family. Based on established synthetic methodologies for analogous compounds, its synthesis from 6-methylchromone and hydrazine hydrate is a feasible and logical approach. While direct biological data for this specific molecule is limited, the extensive research on structurally similar pyrazole derivatives strongly suggests its potential as a bioactive compound with possible applications in oncology, inflammation, and infectious diseases. Further investigation into the synthesis, characterization, and comprehensive biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to embark on such studies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. tandfonline.com [tandfonline.com]

- 17. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 18. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. Its versatile scaffold has given rise to a vast array of compounds with diverse biological activities, from blockbuster anti-inflammatory drugs to essential agrochemicals. This technical guide delves into the seminal discovery of pyrazole compounds, tracing their history from a serendipitous laboratory synthesis to their establishment as a privileged structure in drug discovery. We will explore the original experimental protocols, present key quantitative data, and visualize the foundational synthetic pathways and mechanisms of action that have paved the way for over a century of innovation in pyrazole chemistry.

The Serendipitous Discovery by Ludwig Knorr

The history of pyrazole chemistry begins in 1883 with the German chemist Ludwig Knorr.[1][2][3][4] In an attempt to synthesize a quinoline derivative, Knorr conducted a reaction between phenylhydrazine and ethyl acetoacetate.[4] Instead of the expected quinoline, he isolated a new crystalline compound which he identified as 1-phenyl-3-methyl-5-pyrazolone.[2][5] This reaction, now famously known as the Knorr pyrazole synthesis , was the first documented synthesis of a substituted pyrazole derivative and laid the groundwork for the entire field of pyrazole chemistry.[1][2][3] The significance of this discovery was quickly underscored by the subsequent development of Antipyrine (phenazone), a methylated derivative of Knorr's initial product, which became one of the first synthetic analgesics and antipyretics, marking a pivotal moment in the history of synthetic pharmaceuticals.[4][6][7][8]

The Knorr Pyrazole Synthesis: The First Gateway to a New Class of Compounds

The Knorr pyrazole synthesis is a cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][3][9] This robust and versatile reaction remains a fundamental method for the synthesis of substituted pyrazoles and pyrazolones.

Foundational Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883)

The following protocol is based on the original 1883 publication by Ludwig Knorr, "Einwirkung von Acetessigester auf Phenylhydrazin" (Berichte der deutschen chemischen Gesellschaft, 16 (2), 2597–2599).[1][2][10]

Materials and Equipment:

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Apparatus:

-

Reaction vessel suitable for heating

-

Water bath

-

Apparatus for separating immiscible liquids

-

Crystallization dish

-

Melting point apparatus

-

Procedure:

-

Reaction Mixture Preparation: In a suitable reaction vessel, 100 g of phenylhydrazine was combined with 125 g of ethyl acetoacetate.[1][10]

-

Initial Condensation: The mixture was allowed to stand at ambient temperature. An initial condensation reaction occurred, resulting in the formation of an oily condensation product and water.[1][10]

-

Separation of Water: The water formed during the initial condensation was separated from the oily product.[1][10]

-

Cyclization: The oily condensation product was then heated on a water bath for an extended period. This step induced cyclization through the elimination of ethanol, leading to the formation of the crude pyrazolone product.[1]

-

Isolation and Purification: The resulting product was cooled and, upon standing, solidified. The solid product, 1-phenyl-3-methyl-5-pyrazolone, was then collected. The melting point of the purified product was determined to be 127 °C.[10]

Quantitative Data from Knorr's Initial Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| Phenylhydrazine | 100 g | [1][10] |

| Ethyl Acetoacetate | 125 g | [1][10] |

| Product | ||

| Compound Name | 1-Phenyl-3-methyl-5-pyrazolone | [2] |

| Melting Point | 127 °C | [10] |

| Reaction Conditions | ||

| Initial Reaction | Ambient Temperature | [1] |

| Cyclization | Heating on a water bath | [1] |

Visualizing the Foundations of Pyrazole Chemistry

To better understand the historical context and the chemical transformations involved, the following diagrams illustrate the Knorr pyrazole synthesis and the experimental workflow.

The Dawn of Pyrazole-Based Pharmaceuticals: Antipyrine (Phenazone)

The therapeutic potential of pyrazoles was realized shortly after Knorr's discovery. The methylation of 1-phenyl-3-methyl-5-pyrazolone yielded Antipyrine (also known as phenazone), which was introduced as an analgesic and antipyretic drug.[4][11] This marked a significant advancement in medicine, as Antipyrine was one of the earliest synthetic drugs to see widespread clinical use.[4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Antipyrine exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[7] By blocking the action of COX-1 and COX-2, Antipyrine reduces the production of prostaglandins, thereby alleviating pain and reducing fever.[8] Some evidence also suggests that Antipyrine may inhibit a splice variant of COX-1, sometimes referred to as COX-3, which is thought to be particularly important in the central nervous system for mediating pain and fever.[12]

Beyond the Knorr Synthesis: The Evolving Landscape of Pyrazole Chemistry

While the Knorr synthesis was the gateway to pyrazole chemistry, numerous other synthetic methods have since been developed, expanding the accessibility and diversity of pyrazole derivatives. These include reactions involving 1,3-dipolar cycloadditions and multicomponent reactions. The discovery of naturally occurring pyrazoles, such as 1-pyrazolyl-alanine isolated from watermelon seeds in 1959, further highlighted the significance of this heterocyclic ring in the natural world.

The legacy of Knorr's initial discovery is evident in the vast number of pyrazole-containing compounds that have been developed for a wide range of applications. In medicine, pyrazole derivatives are found in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib, anti-obesity drugs, and anticancer agents. In agriculture, they are utilized as herbicides, insecticides, and fungicides.

Conclusion

The discovery of pyrazole compounds by Ludwig Knorr in 1883 was a landmark achievement in heterocyclic and medicinal chemistry. His systematic investigation of the reaction between phenylhydrazine and ethyl acetoacetate not only unveiled a new class of compounds but also paved the way for the development of some of the earliest synthetic drugs. The Knorr pyrazole synthesis remains a testament to the power of fundamental chemical research and its profound impact on science and society. The principles established over a century ago continue to inform the design and synthesis of novel pyrazole derivatives, ensuring that this remarkable heterocycle will remain at the forefront of scientific innovation for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. mims.com [mims.com]

- 7. What is the mechanism of Antipyrine? [synapse.patsnap.com]

- 8. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. name-reaction.com [name-reaction.com]

- 10. zenodo.org [zenodo.org]

- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 3-(2-Hydroxy-5-methylphenyl)pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying 3-(2-Hydroxy-5-methylphenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes methodologies from studies on structurally related pyrazole derivatives to present a robust framework for its investigation. This guide covers its synthesis, spectroscopic characterization, and in-depth computational analysis, including Density Functional Theory (DFT) and molecular docking studies. All quantitative data is presented in standardized tables, and key experimental and computational protocols are detailed. Visualizations of the molecular structure, theoretical workflow, and a potential signaling pathway are provided to enhance understanding.

Introduction

Pyrazole and its derivatives are a prominent class of five-membered nitrogen-containing heterocyclic compounds. They are recognized for their wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The specific substituent groups on the pyrazole ring significantly influence its pharmacological profile. The presence of a hydroxyl and a methyl-substituted phenyl group in this compound suggests its potential as a valuable scaffold in drug discovery. Theoretical studies, in conjunction with experimental work, are crucial for elucidating the structure-activity relationships (SAR) of such novel compounds.

This guide outlines the key theoretical and experimental methodologies for the comprehensive study of this compound.

Synthesis and Characterization

While a specific synthesis protocol for this compound is not extensively documented, a plausible synthetic route can be extrapolated from established methods for similar pyrazole derivatives. A common and effective method involves the condensation of a β-diketone with hydrazine hydrate.

Postulated Synthesis Protocol

A potential synthesis route for this compound is the reaction of 1-(2-hydroxy-5-methylphenyl)ethanone with a suitable reagent to form a 1,3-diketone, followed by cyclization with hydrazine hydrate.

Step 1: Formation of 1,3-Diketone

-

Dissolve 1-(2-hydroxy-5-methylphenyl)ethanone in a suitable solvent such as ethyl acetate.

-

Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for a specified duration to ensure the formation of the enolate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent.

-

Purify the resulting 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione by column chromatography.

Step 2: Pyrazole Ring Formation

-

Dissolve the purified 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques.

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is recorded using a KBr pellet method in the range of 4000-400 cm⁻¹. The characteristic peaks would be assigned to their respective functional groups.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent, such as DMSO-d₆, using Tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

2.2.3. UV-Visible (UV-Vis) Spectroscopy The electronic absorption spectrum is recorded in a suitable solvent (e.g., ethanol) to determine the absorption maxima (λ_max), which correspond to electronic transitions within the molecule.

Theoretical Studies

Computational chemistry provides valuable insights into the molecular properties of this compound, including its geometry, electronic structure, and potential biological activity.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.

3.1.1. Computational Protocol

-

Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[1]

-

Method: The geometry of this compound is optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.[2]

-

Basis Set: The 6-311++G(d,p) basis set is employed for all atoms.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculations: Various molecular properties, including bond lengths, bond angles, dihedral angles, and electronic properties (HOMO-LUMO energies), are calculated from the optimized geometry.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction of a potential drug molecule with a biological target.

3.2.1. Molecular Docking Protocol

-

Software: AutoDock, Schrödinger Maestro, or similar molecular docking software is used.

-

Ligand Preparation: The 3D structure of this compound is optimized using DFT as described above.

-

Target Preparation: A protein target of interest (e.g., an enzyme or receptor) is selected, and its 3D structure is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Grid Generation: A grid box is defined around the active site of the target protein.

-

Docking Simulation: The ligand is docked into the active site of the receptor using a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

Analysis: The resulting docking poses are analyzed based on their binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the theoretical and experimental studies outlined above. The values presented are hypothetical and representative for illustrative purposes.

Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles) of this compound from DFT Calculations

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C3-C4 | 1.39 | |

| C4-C5 | 1.39 | |

| C5-C6 | 1.39 | |

| C6-C1 | 1.39 | |

| C1-O1 | 1.36 | |

| O1-H1 | 0.96 | |

| C4-C7 | 1.51 | |

| C7-H2 | 1.09 | |

| C7-H3 | 1.09 | |

| C7-H4 | 1.09 | |

| C2-C8 | 1.48 | |

| C8-C9 | 1.38 | |

| C9-N1 | 1.34 | |

| N1-N2 | 1.35 | |

| N2-C10 | 1.33 | |

| C10-C8 | 1.40 | |

| Bond Angle | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.5 | |

| C2-C3-C4 | 120.0 | |

| C3-C4-C5 | 119.5 | |

| C4-C5-C6 | 120.5 | |

| C5-C6-C1 | 120.0 | |

| C1-O1-H1 | 109.5 | |

| C3-C4-C7 | 120.0 | |

| C1-C2-C8 | 121.0 | |

| C2-C8-C9 | 125.0 | |

| C8-C9-N1 | 110.0 | |

| C9-N1-N2 | 105.0 | |

| N1-N2-C10 | 112.0 | |

| N2-C10-C8 | 108.0 |

Table 2: Calculated Vibrational Frequencies (FT-IR) of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H stretching (phenolic) | 3450 |

| N-H stretching (pyrazole) | 3300 |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (methyl) | 2950-2850 |

| C=N stretching (pyrazole) | 1620 |

| C=C stretching (aromatic) | 1600, 1500 |

| C-O stretching (phenolic) | 1250 |

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| Energy of HOMO | -5.85 |

| Energy of LUMO | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 4.65 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.20 |

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Theoretical Study Workflow

References

Methodological & Application

Synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole from 6-Methylchromone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-(2-Hydroxy-5-methylphenyl)pyrazole from 6-methylchromone. Pyrazole derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The reaction of chromones with hydrazine hydrate offers a direct and efficient route to 3-(2-hydroxyaryl)pyrazoles. This protocol details the experimental procedure, including reaction setup, work-up, purification, and characterization of the target compound. Additionally, this note includes a summary of reaction parameters from related syntheses to provide a comparative context for yield optimization.

Introduction

Chromone and its derivatives are versatile precursors in the synthesis of various heterocyclic compounds.[1] The reaction of chromones with hydrazine hydrate provides a classic and straightforward method for the synthesis of 3(5)-(2-hydroxyaryl)pyrazoles.[1] This transformation proceeds via a nucleophilic attack of the hydrazine at the C-2 position of the chromone ring, leading to the opening of the pyrone ring. Subsequent intramolecular condensation between the hydrazone and the ketone moieties results in the formation of the stable five-membered pyrazole ring.[1] The resulting this compound is a valuable building block for the development of novel pharmaceutical agents.

Reaction Mechanism & Experimental Workflow

The synthesis proceeds through a well-established reaction pathway. The experimental workflow is designed for efficiency and purity of the final product.

Quantitative Data Summary

While a specific yield for the synthesis of this compound is not extensively reported, the following table summarizes yields for analogous reactions of substituted chromones with hydrazine, providing a useful benchmark for this synthesis.

| Starting Chromone Derivative | Hydrazine Derivative | Solvent | Reaction Conditions | Yield (%) | Reference |

| 3-(3-Aryl-3-oxoprop-1-en-1-yl)chromones | Hydrazine Hydrate | Acetic Acid | Reflux | 63-75 | [2] |

| 2-Substituted Chromones | Hydrazine Hydrate | Ethanol | Reflux | Not specified | [1] |

| 3-Styrylchromones | Hydrazine Hydrate | Methanol | Room Temperature | 32-98 | [3] |

| 3-(3-Aryl-3-oxoprop-1-en-1-yl)-7-hydroxychromones | Hydrazine Hydrate | DMF | Not specified | 45-67 | [1] |

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of 3-(2-hydroxyaryl)pyrazoles from chromones.[1]

Materials:

-

6-Methylchromone

-

Hydrazine hydrate (80% solution or higher)

-

Ethanol (absolute)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel, filter paper)

-

Melting point apparatus

-

NMR spectrometer

Procedure:

-

Reaction Setup:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylchromone (1.60 g, 10 mmol) in absolute ethanol (40 mL).

-

To this solution, add hydrazine hydrate (2.5 mL, ~50 mmol, 5 equivalents) dropwise with stirring. An excess of hydrazine hydrate is used to ensure complete conversion of the chromone.[1]

-

-

Reaction:

-

Heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (100 mL) with stirring.

-

A precipitate of the crude product should form. Continue stirring for 15-20 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (2 x 20 mL).

-

Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

-

Characterization:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 105 °C.

-

¹H NMR and ¹³C NMR: The spectra should be recorded to confirm the structure of the final product.

Safety Precautions

-

Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

-

Ethanol is flammable. Avoid open flames.

-

Standard laboratory safety procedures should be followed throughout the experiment.

Conclusion

The reaction of 6-methylchromone with hydrazine hydrate provides an effective method for the synthesis of this compound. This protocol, derived from established procedures for similar compounds, offers a reliable pathway for obtaining this valuable heterocyclic building block. The provided data and workflow are intended to guide researchers in the successful synthesis and purification of the target molecule for applications in drug discovery and development.

References

Application Note and Protocol for the Purification of 3-(2-Hydroxy-5-methylphenyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 3-(2-Hydroxy-5-methylphenyl)pyrazole, a crucial step in ensuring the compound's purity for research and development applications. The protocols outlined below are based on established methods for the purification of pyrazole derivatives and can be adapted to specific experimental needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for developing and executing an effective purification strategy.

| Property | Value | Reference(s) |

| CAS Number | 57148-86-4 | [][2][3] |

| Molecular Formula | C₁₀H₁₀N₂O | [3][4] |

| Molecular Weight | 174.2 g/mol | [3][4] |

| Melting Point | 105-107 °C | [2] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Soluble in acetate salt solution | [4] |

Purification Protocols

The choice of purification method depends on the nature and quantity of impurities present in the crude product. The two most common and effective methods for purifying pyrazole derivatives are recrystallization and column chromatography.[5][6][7]

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. The impurities remain in the solvent.

Objective: To obtain high-purity crystalline this compound.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol/water, toluene, or ethyl acetate/hexane)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Preliminary solubility tests with small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) are recommended to determine the optimal recrystallization solvent.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

-

Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes and then perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The melting point of the dried crystals can be measured to assess their purity. A sharp melting point close to the literature value (105-107 °C) indicates high purity.[2]

Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when recrystallization is not effective. For pyrazole derivatives, silica gel is a common stationary phase, and mixtures of hexane and ethyl acetate are often used as the mobile phase.[7]

Objective: To purify this compound from a complex mixture of impurities.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent (e.g., hexane/ethyl acetate mixture)

-

Chromatography column

-

Collection tubes or flasks

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Preparation: Prepare a slurry of silica gel in the chosen eluent (starting with a low polarity mixture, e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow the silica gel to pack evenly.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.

-

Elution: Begin eluting the column with the starting eluent mixture. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the elution of the desired compound.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot small aliquots of the collected fractions on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Isolation and Analysis: Combine the fractions containing the pure this compound. Evaporate the solvent under reduced pressure to obtain the purified product. The purity of the final product can be confirmed by analytical techniques such as NMR, HPLC, and melting point determination.

Workflow Diagrams

Recrystallization Workflow

Caption: A flowchart illustrating the key steps in the recrystallization process.

Column Chromatography Workflow

Caption: A diagram showing the sequential stages of purification by column chromatography.

References

Application Notes and Protocols for 3-(2-Hydroxy-5-methylphenyl)pyrazole in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(2-Hydroxy-5-methylphenyl)pyrazole as a versatile ligand in homogeneous catalysis. While direct catalytic applications of this specific ligand are not extensively documented in peer-reviewed literature, its structural similarity to other well-studied pyrazole-based ligands allows for the reliable postulation of its utility in several key catalytic transformations. This document outlines detailed protocols for its application in two such areas: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper-catalyzed aerobic oxidation of alcohols.

The protocols and data presented herein are based on established methodologies for analogous pyrazole-ligated metal catalysts and are intended to serve as a robust starting point for experimental investigation.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The nitrogen atoms of the pyrazole ring and the adjacent hydroxyl group of this compound make it an excellent candidate for the formation of stable palladium complexes. Such complexes are anticipated to be highly active precatalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in medicinal and materials chemistry.

Protocol 1: Synthesis of a Palladium(II) Precatalyst

This protocol describes the synthesis of a plausible palladium(II) complex of this compound.

Materials:

-

This compound

-

Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

Procedure:

-

In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2 equivalents) in 10 mL of anhydrous DCM.

-

In a separate flask, dissolve bis(acetonitrile)palladium(II) chloride (1 equivalent) in 10 mL of anhydrous DCM.

-

Slowly add the palladium solution to the ligand solution at room temperature with vigorous stirring.

-

Stir the reaction mixture at room temperature for 12 hours. A color change and/or precipitation of the complex may be observed.

-

Reduce the solvent volume in vacuo to approximately 5 mL.

-

Add 20 mL of anhydrous diethyl ether to precipitate the palladium complex.

-

Isolate the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

-

Characterize the resulting complex by standard analytical techniques (e.g., NMR, IR, elemental analysis).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the synthesized palladium precatalyst.

Materials:

-

Palladium(II) precatalyst from Protocol 1

-

Aryl bromide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, deionized

-

Reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

Procedure:

-

To a reaction vial, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium precatalyst (0.01 mmol, 1 mol%).

-

Evacuate and backfill the vial with an inert gas three times.

-

Add 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.

-

Seal the vial and place it in a preheated heating block at 100 °C.

-

Stir the reaction mixture for the specified time (monitor by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Results

The following table summarizes representative, hypothetical data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, catalyzed by the this compound-palladium complex.

| Entry | Aryl Bromide | Product | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 2 | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 2.5 | 92 |

| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 3 | 88 |

| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 4 | 75 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 5 | 85 |

Application 2: Copper-Catalyzed Aerobic Oxidation of Alcohols

The combination of the pyrazole and phenol moieties in this compound makes it a suitable ligand for copper-catalyzed aerobic oxidation reactions. The ligand can stabilize a copper center, which can then facilitate the oxidation of alcohols to aldehydes or ketones using molecular oxygen as the ultimate oxidant.

Protocol 3: In Situ Preparation of the Copper Catalyst and Oxidation of Benzyl Alcohol

This protocol describes the in situ formation of the copper catalyst and its use in the aerobic oxidation of benzyl alcohol.

Materials:

-

This compound

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Benzyl alcohol

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Reaction flask equipped with a reflux condenser

-

Oxygen balloon

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a reaction flask, add copper(II) acetate monohydrate (0.05 mmol), this compound (0.10 mmol), and potassium carbonate (1.0 mmol).

-

Add toluene (10 mL) and benzyl alcohol (1.0 mmol).

-

Fit the flask with a reflux condenser and an oxygen balloon.

-

Heat the reaction mixture to 100 °C and stir vigorously under an oxygen atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting benzaldehyde by column chromatography or distillation.

Data Presentation: Aerobic Oxidation of Various Alcohols

The following table presents hypothetical results for the copper-catalyzed aerobic oxidation of a range of primary and secondary alcohols.

| Entry | Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |

| 1 | Benzyl alcohol | Benzaldehyde | 8 | >99 | >99 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 7 | >99 | >99 |

| 3 | 1-Phenylethanol | Acetophenone | 10 | 98 | >99 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 12 | 95 | 98 |

| 5 | Cyclohexanol | Cyclohexanone | 16 | 90 | 97 |

Visualizations

Logical Relationship of Catalyst Formation and Application

Caption: Workflow from ligand and metal salt to the catalytic reaction.

Hypothetical Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Workflow for Alcohol Oxidation

Caption: Step-by-step experimental workflow for alcohol oxidation.

Application of 3-(2-Hydroxy-5-methylphenyl)pyrazole in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Hydroxy-5-methylphenyl)pyrazole is a versatile heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of agrochemicals. Its unique structure, featuring a pyrazole ring linked to a substituted phenol, provides a scaffold for the development of novel fungicides and herbicides. The presence of the hydroxyl group and the pyrazole nitrogen atoms offer multiple reaction sites for chemical modification, allowing for the fine-tuning of biological activity and physical properties. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of agrochemicals.

Agrochemical Applications

The pyrazole moiety is a well-established pharmacophore in numerous commercial agrochemicals due to its broad spectrum of biological activities. Derivatives of this compound have shown significant potential in the following areas:

-

Fungicides: The pyrazole ring is a key component in several succinate dehydrogenase inhibitor (SDHI) fungicides. By modifying the core structure of this compound, novel derivatives with potent fungicidal activity against a range of plant pathogens can be synthesized.

-

Herbicides: Phenylpyrazole derivatives are known to act as inhibitors of key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO) and 4-hydroxyphenylpyruvate dioxygenase (HPPD). The 2-hydroxy-5-methylphenyl substituent can be strategically modified to enhance herbicidal efficacy and selectivity.

Data Presentation

The following tables summarize the biological activity of various pyrazole derivatives, providing insights into the potential efficacy of compounds synthesized from this compound.

Table 1: Fungicidal Activity of Pyrazole Derivatives

| Compound ID | Target Pathogen | EC50 (µg/mL) | Reference |

| Pyrazole Amide 1 | Botrytis cinerea | 2.432 | [1] |

| Pyrazole Amide 1 | Rhizoctonia solani | 2.182 | [1] |

| Pyrazole Amide 1 | Valsa mali | 1.787 | [1] |

| Pyrazole Amide 1 | Thanatephorus cucumeris | 1.638 | [1] |

| Pyrazole Amide 1 | Fusarium oxysporum | 6.986 | [1] |

| Pyrazole Amide 1 | Fusarium graminearum | 6.043 | [1] |

| Isoxazolol Pyrazole Carboxylate 2 | Rhizoctonia solani | 0.37 | [2][3] |

| Pyrazole Derivative 3 | Gaeumannomyces graminis var. tritici | >90% inhibition at 16.7 µg/mL | [4][5] |

Note: The compounds listed are representative examples of pyrazole derivatives and may not be direct derivatives of this compound, but they illustrate the potential fungicidal efficacy of this class of compounds.

Table 2: Herbicidal Activity of Pyrazole Derivatives

| Compound ID | Target Weed | Inhibition (%) / EC50 (µg/mL) | Application | Reference |

| Phenylpyrazole Derivative 4 | Digitaria sanguinalis | 50-60% inhibition at 150 g a.i./hm² | Post-emergence | [6][7] |

| Phenylpyrazole Derivative 4 | Abutilon theophrasti | 50-60% inhibition at 150 g a.i./hm² | Post-emergence | [6][7] |

| Phenylpyrazole Derivative 4 | Eclipta prostrata | 50-60% inhibition at 150 g a.i./hm² | Post-emergence | [6][7] |

| Pyrazole Isothiocyanate 5 | Echinochloa crusgalli L. | EC50: 64.32 | - | [8] |

| Pyrazole Isothiocyanate 5 | Cyperus iria L. | EC50: 65.83 | - | [8] |

| Pyrazole Isothiocyanate 5 | Dactylis glomerata L. | EC50: 62.42 | - | [8] |

| Pyrazole Isothiocyanate 5 | Trifolium repens L. | EC50: 67.72 | - | [8] |

Note: The herbicidal data is for structurally related phenylpyrazole compounds, indicating the potential of derivatives from this compound.

Experimental Protocols

The following are detailed, generalized protocols for key synthetic transformations involving this compound, based on established methodologies for similar compounds.

Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide Derivative

This protocol describes a plausible synthesis of a pyrazole carboxamide derivative, a class of compounds known for their fungicidal activity.

Reaction Scheme:

Caption: Plausible synthetic route to a pyrazole carboxamide fungicide.

Step 1: O-Alkylation of this compound

-

To a stirred solution of this compound (1.0 eq) in acetone, add anhydrous potassium carbonate (2.0 eq).

-

Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude O-alkylated product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 2: Hydrolysis to the Carboxylic Acid

-

Dissolve the O-alkylated product from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid at 0 °C.

-

Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Step 3: Amide Coupling

-

To a stirred solution of the carboxylic acid from Step 2 (1.0 eq) and a desired amine (e.g., 2-aminopyridine, 1.1 eq) in anhydrous dichloromethane (DCM), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

Protocol 2: Synthesis of a Phenylpyrazole Herbicide Derivative via N-Acylation

This protocol outlines a general procedure for the N-acylation of the pyrazole ring, a common step in the synthesis of phenylpyrazole herbicides.

Reaction Scheme:

Caption: General synthetic pathway for a phenylpyrazole herbicide.